methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate is a fluorinated organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate typically involves the esterification of 4-Hydroxymethyl-2-trifluoromethylbenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
4-Hydroxymethyl-2-trifluoromethylbenzoic acid+MethanolH2SO44-Hydroxymethyl-2-trifluoromethylbenzoic acid methyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-Carboxy-2-trifluoromethylbenzoic acid.
Reduction: 4-Hydroxymethyl-2-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the hydroxymethyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-trifluoromethylbenzoic acid: Lacks the ester group, making it less lipophilic.
4-Methyl-2-trifluoromethylbenzoic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
4-Fluoro-2-trifluoromethylbenzoic acid:
Uniqueness
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate is unique due to the combination of its trifluoromethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and bioavailability.
Properties
CAS No. |
959632-21-4 |
---|---|
Molecular Formula |
C10H9F3O3 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 4-(hydroxymethyl)-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
RUDDPYMBSUULPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CO)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.